molecular formula C19H23N3O6S B11633675 1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11633675
M. Wt: 421.5 g/mol
InChI Key: ZQTHBHVBMLOMHK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxybenzyl)-1-methylhydrazine
  • 1-[(2,5-Dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one

Uniqueness

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O6S/c1-27-16-7-8-18(28-2)15(13-16)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-17(19)22(23)24/h3-8,13H,9-12,14H2,1-2H3

InChI Key

ZQTHBHVBMLOMHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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